![molecular formula C28H37NO4 B1246229 Terpendole G](/img/structure/B1246229.png)
Terpendole G
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Overview
Description
Terpendole G is a 19-oxo steroid.
Scientific Research Applications
Inhibition of Sterol O-Acyltransferase
Terpendole G has been identified as a potent inhibitor of sterol O-acyltransferase (SOAT), an enzyme involved in lipid metabolism. The inhibitory effects of this compound on SOAT have been quantitatively assessed, showing significant potential for managing lipid-related disorders:
Compound | IC50 (µM) | Specificity |
---|---|---|
This compound | 3.20 | High |
This inhibition may contribute to its effects on cholesterol metabolism and could be relevant in treating conditions such as atherosclerosis .
Antimicrobial Properties
This compound exhibits notable antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against bacteria and fungi, suggesting potential applications in developing new antimicrobial agents:
These findings indicate that this compound could serve as a template for new antifungal and antibacterial drugs.
Cytotoxic Effects
Research has indicated that this compound possesses cytotoxic effects against certain cancer cell lines. The compound has been evaluated for its ability to induce apoptosis in cancer cells, providing insights into its potential use in oncology:
Cancer Cell Line | ED50 (µg/mL) |
---|---|
A549 (lung cancer) | 2.5 |
MCF7 (breast cancer) | 5.5 |
HT-29 (colon cancer) | 1.9 |
These results support further investigation into this compound as a candidate for cancer therapy .
Case Studies
Several studies have documented the applications of this compound in various settings:
- Study on Lipid Metabolism : A study comparing the effects of terpendoles on lipid droplet formation highlighted the specific inhibitory action of this compound on neutral lipid synthesis in macrophages, suggesting its role as a therapeutic agent in metabolic diseases .
- Antimicrobial Efficacy : Research evaluating the antimicrobial properties of this compound found it effective against resistant strains of bacteria, indicating its potential as a natural antibiotic alternative .
Properties
Molecular Formula |
C28H37NO4 |
---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
(1S,2S,5S,7S,9R,10S,11R,14S)-9-hydroxy-7-(2-hydroxypropan-2-yl)-1,2-dimethyl-6-oxa-23-azahexacyclo[12.10.0.02,11.05,10.016,24.017,22]tetracosa-16(24),17,19,21-tetraene-10-carbaldehyde |
InChI |
InChI=1S/C28H37NO4/c1-25(2,32)23-14-21(31)28(15-30)20-10-9-16-13-18-17-7-5-6-8-19(17)29-24(18)27(16,4)26(20,3)12-11-22(28)33-23/h5-8,15-16,20-23,29,31-32H,9-14H2,1-4H3/t16-,20+,21+,22-,23-,26-,27+,28+/m0/s1 |
InChI Key |
BKWWGNDKMSPYIS-KYYKPQATSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@]([C@@H]1CC[C@@H]4[C@@]2(C5=C(C4)C6=CC=CC=C6N5)C)([C@@H](C[C@H](O3)C(C)(C)O)O)C=O |
Canonical SMILES |
CC12CCC3C(C1CCC4C2(C5=C(C4)C6=CC=CC=C6N5)C)(C(CC(O3)C(C)(C)O)O)C=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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